4-(1-Methylpiperidin-4-yl)phenol hydrobromide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

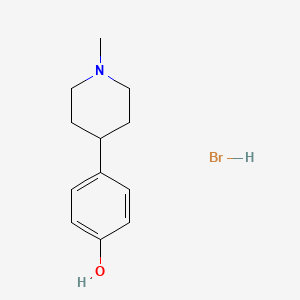

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(1-methyl-4-piperidinyl)phenol hydrobromide, which accurately describes the complete molecular structure including the salt formation. The structural representation reveals a phenol ring substituted at the para position with a 1-methylpiperidin-4-yl group, forming the free base portion of the molecule. The piperidine ring adopts a chair conformation in its most stable state, with the methyl substituent occupying an equatorial position to minimize steric hindrance. The phenolic hydroxyl group provides the primary site for hydrogen bonding interactions, while the tertiary amine nitrogen in the piperidine ring serves as the protonation site for hydrobromide salt formation.

The three-dimensional structural arrangement places the piperidine ring in a pseudo-axial orientation relative to the phenyl ring plane, creating a specific spatial geometry that influences the compound's binding properties and molecular interactions. The simplified molecular-input line-entry system representation for this compound is documented as "Br.CN1CCC(C2=CC=C(O)C=C2)CC1" in chemical databases. This notation effectively captures the connectivity pattern between the methylpiperidine moiety and the phenol ring, while indicating the presence of the bromide counterion. The International Chemical Identifier key provides an additional layer of structural verification, ensuring accurate identification across different chemical information systems.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The primary Chemical Abstracts Service registry number for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is 855626-98-1, which serves as the definitive identifier for this specific salt form in chemical databases and commercial catalogs. This registry number distinguishes the hydrobromide salt from related compounds, including the hydrochloride salt variant which carries the separate Chemical Abstracts Service number 1158633-70-5. The systematic differentiation between these salt forms is crucial for accurate compound identification and procurement in research applications.

Alternative chemical designations found in literature and commercial sources include "4-(1-Methyl-4-piperidinyl)phenol hydrobromide (1:1)" which explicitly indicates the stoichiometric ratio between the organic base and the hydrobromic acid component. Additional nomenclature variants include "4-(1-methylpiperidin-4-yl)phenol hydrogen bromide" and related systematic names that emphasize different aspects of the molecular structure. The compound may also be referenced through its relationship to the free base form, 4-(1-methylpiperidin-4-yl)phenol, which itself carries distinct registry numbers and nomenclature conventions. These alternative designations facilitate cross-referencing between different chemical databases and ensure comprehensive literature coverage during research activities.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula for this compound is C₁₂H₁₈BrNO, reflecting the complete stoichiometric composition including the bromide counterion. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom in the complete salt structure. The molecular weight of this compound is precisely 272.18 grams per mole, which accounts for the mass contributions from all constituent atoms including the hydrobromic acid component.

The stoichiometric analysis reveals that the organic base portion, represented by the formula C₁₂H₁₇NO, combines with hydrobromic acid in a 1:1 molar ratio to form the stable salt. The carbon framework consists of a six-membered phenyl ring and a six-membered piperidine ring connected through a direct carbon-carbon bond, with an additional methyl group attached to the piperidine nitrogen. The oxygen atom exclusively resides in the phenolic hydroxyl group, while the nitrogen atom serves as the basic center for salt formation with hydrobromic acid.

| Molecular Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free Base | C₁₂H₁₇NO | 191.27 |

| Hydrobromic Acid | HBr | 80.91 |

| Complete Salt | C₁₂H₁₈BrNO | 272.18 |

Properties

IUPAC Name |

4-(1-methylpiperidin-4-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYZBLZEXDIHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)phenol hydrobromide has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-Methylpiperidin-4-yl)phenol hydrobromide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It can influence signaling pathways, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine Derivatives

Piperidine derivatives exhibit diverse biological activities influenced by substituents on the piperidine ring and aromatic moieties. Key structural analogs include:

Key Observations :

- Counterion Effects : Hydrobromide (HBr) vs. hydrochloride (HCl) salts influence solubility and stability. HBr salts may offer better crystallinity in certain solvents .

- Functional Group Variations: Replacement of phenol with amines (e.g., in ) alters hydrogen-bonding capacity and target specificity.

Pharmacological Activity in Neurological Targets

4-(1-Methylpiperidin-4-yl)phenol hydrobromide shares structural motifs with NMDA receptor antagonists. highlights A4 (a benzylpiperidine-phenol derivative) as a potent GluN1/GluN2B antagonist, with in silico binding affinity attributed to its hydroxypropyl and benzyl groups .

Comparative Analysis of Physicochemical Properties

Notes:

Biological Activity

Overview

4-(1-Methylpiperidin-4-yl)phenol hydrobromide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its mechanisms, effects, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : B2469473

- Molecular Formula : C12H16BrN1O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly opioid receptors. Research indicates that compounds with similar structures often exhibit agonistic or antagonistic properties towards these receptors, influencing pain perception and other physiological responses.

Antimicrobial Activity

Recent studies have suggested that derivatives of piperidine compounds, including this compound, possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activities by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

The compound has been shown to interact with serotonin and dopamine receptors, which may contribute to its effects on mood and anxiety. In animal models, administration of similar piperidine derivatives has resulted in altered behavioral responses, indicating potential anxiolytic or antidepressant effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Preparation Methods

Synthesis of the 1-Methylpiperidin-4-yl Intermediate

The starting point is typically 4-piperidone or a related piperidine precursor. N-methylation is achieved by reductive amination or alkylation methods:

- Reductive amination: Reacting 4-piperidone with methylamine or formaldehyde and a reducing agent (e.g., sodium borohydride) to yield 1-methylpiperidin-4-one or directly the 1-methylpiperidine derivative.

- Alkylation: Using methyl halides under basic conditions to methylate the nitrogen atom on the piperidine ring.

Attachment of the Phenol Group

The phenol moiety is introduced at the 4-position of the piperidine ring through nucleophilic aromatic substitution or via condensation reactions:

- Starting from 4-hydroxybenzaldehyde or similar phenolic precursors, the aldehyde group can be converted to an amine-reactive intermediate.

- The phenol ring is linked to the piperidine ring through reductive amination or via a Mannich-type reaction, where the amine (1-methylpiperidin-4-yl) reacts with a phenolic aldehyde under acidic or catalytic conditions.

Formation of the Hydrobromide Salt

The free base 4-(1-methylpiperidin-4-yl)phenol is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent:

- The reaction is typically performed in an organic solvent such as ethanol, isopropanol, or acetone.

- The hydrobromide salt precipitates out upon addition of HBr, followed by filtration and drying to yield the pure hydrobromide salt.

Representative Synthetic Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-Piperidone + Methylamine + NaBH4 | 1-Methylpiperidin-4-one | Reductive amination |

| 2 | 1-Methylpiperidin-4-one + 4-Hydroxybenzaldehyde | 4-(1-Methylpiperidin-4-yl)phenol | Reductive amination or Mannich reaction |

| 3 | 4-(1-Methylpiperidin-4-yl)phenol + HBr | 4-(1-Methylpiperidin-4-yl)phenol hydrobromide | Salt formation and crystallization |

Research Findings and Optimization

- Solvent choice: Polar aprotic solvents such as tetrahydrofuran, acetone, or ethanol are preferred for the reductive amination steps to ensure good solubility and reaction kinetics.

- Reaction conditions: Temperature control between 0°C to 70°C is critical for optimal yield and purity.

- Purification: Crystallization of the hydrobromide salt is enhanced by slow cooling and the use of non-solvents like isopropyl acetate or diethyl ether.

- Yield and purity: High purity (>95%) and good yields (typically 70-85%) are attainable with optimized reaction times (5 to 30 minutes for key steps) and pH control (aqueous phase pH >8.5 during base-mediated reactions).

Analytical Data and Characterization

Characterization of the compound and intermediates includes:

- NMR spectroscopy: To confirm the substitution pattern on the piperidine ring and phenol group.

- Mass spectrometry: For molecular weight verification.

- Melting point and crystallinity: Hydrobromide salt formation improves crystallinity and stability.

- HPLC purity analysis: To ensure the absence of side products.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 4-Piperidone, methylamine, 4-hydroxybenzaldehyde | Commercially available |

| Solvents | THF, acetone, ethanol, isopropanol | Polar aprotic solvents preferred |

| Temperature | 0°C to 70°C | Controlled for optimal reaction |

| Reaction time | 5 to 30 minutes | For reductive amination steps |

| pH (aqueous phase) | >8.5 | For base-catalyzed steps |

| Salt formation acid | Hydrobromic acid (HBr) | For hydrobromide salt precipitation |

| Yield | 70-85% | Depending on reaction optimization |

| Purity | >95% | Confirmed by HPLC and NMR |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared by reacting 4-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. Subsequent hydrobromide salt formation is achieved via HBr treatment in ethanol . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:HBr), temperature (0–5°C during acid addition), and purification via recrystallization (ethanol/ether) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity (>98% required for pharmacological studies). Retention times (t) should be cross-validated against reference standards .

- NMR : H NMR (DMSO-d) should show characteristic peaks: δ 1.4–1.8 ppm (piperidinyl CH), δ 2.2 ppm (N–CH), and δ 6.7–7.1 ppm (phenolic aromatic protons). C NMR confirms the absence of unreacted intermediates .

- Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z for [CHNOH] (192.1384) and the hydrobromide adduct .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets like GluN1/GluN2B?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of GluN1/GluN2B (PDB: 4TLM). Focus on the phenol and piperidinyl groups as key pharmacophores. Validate with MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., phenolic –OH with GluN1 Asp732) and π-π stacking (piperidinyl with Phe114). Compare results to analogous antagonists like A4 in , noting steric effects of the 1-methyl group on binding pocket occupancy .

Q. What crystallographic strategies resolve stereochemical uncertainties in derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å). For chiral centers, refine Flack parameters to confirm absolute configuration. Crystallize the compound in a 1:1 ethanol/water mixture to obtain plates (space group P2/c). Compare bond angles/torsion angles to similar structures (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride in ) to identify conformational biases .

Q. How do structure-activity relationship (SAR) studies guide optimization for improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity : Measure logP (shake-flask method) and compare to analogs. The phenol group reduces logP (target ~2.5), but methylpiperidinyl enhances BBB permeability.

- Derivatization : Replace the phenol –OH with prodrug groups (e.g., acetate esters) to increase passive diffusion. Post-BBB hydrolysis regenerates the active form.

- In vitro BBB models : Use MDCK-MDR1 monolayers to assess P (target >5 × 10 cm/s). Correlate with in silico predictions (AdmetSAR) .

Q. What experimental strategies address contradictions in reported synthetic yields or biological activity?

- Methodological Answer :

- Reproducibility : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates). For conflicting biological data (e.g., IC variability), standardize assay protocols (e.g., FLIPR Calcium Assay for GluN1/GluN2B antagonism) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-oxide formation from oxidation). Adjust purification steps (e.g., silica gel chromatography with EtOAc/MeOH/NHOH) .

Q. How to design buffer systems for stability studies under physiological conditions?

- Methodological Answer : Prepare phosphate buffer (pH 7.4) with 0.1% BSA to mimic plasma. Monitor degradation via HPLC at 37°C over 72 hours. For acidic conditions (e.g., gastric fluid), use 0.1 N HCl (pH 1.2). The hydrobromide salt’s stability is pH-dependent; degradation peaks (e.g., free phenol) appear at t = 8.2 min under alkaline stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.